1H-Pyrazole-5-sulfonyl fluoride
Description
Properties
IUPAC Name |
1H-pyrazole-5-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADMFYLUVJHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1h Pyrazole 5 Sulfonyl Fluoride and Its Derivatives
Strategies for Direct Sulfonyl Fluoride (B91410) Incorporation
The direct introduction of the sulfonyl fluoride moiety onto a pyrazole (B372694) ring represents an efficient and atom-economical approach. Several modern synthetic methods have been developed to achieve this, including transition metal-catalyzed processes, radical sulfur dioxide insertion, and electrophilic fluorination.
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a powerful tool for the formation of carbon-sulfur bonds. While the direct transition metal-catalyzed sulfonylfluorination of pyrazoles is an emerging area, related methodologies provide insight into potential synthetic routes. For instance, copper-catalyzed reactions have been utilized for the electrophilic cyclization of α,β-alkynic hydrazones, which could be adapted for the synthesis of pyrazole sulfonyl fluorides. nih.gov The development of specific catalysts that can mediate the direct C-H sulfonylfluorination of pyrazoles remains an active area of research. nih.gov The use of metal catalysts is often avoided in some synthetic strategies to create milder reaction conditions. nih.gov
Radical Sulfur Dioxide Insertion and Fluorination (RSIF) Strategies
Radical-based methods have gained prominence for their mild reaction conditions and high functional group tolerance. The Radical Sulfur Dioxide Insertion and Fluorination (RSIF) strategy is a notable example. researchgate.net This approach typically involves the generation of a pyrazole radical, which then reacts with a source of sulfur dioxide, followed by trapping with a fluorine source. researchgate.netrsc.org
Recent advancements have focused on the development of efficient fluorosulfonylating agents and radical initiation methods. researchgate.netresearchgate.net For example, a method involving the aminofluorosulfonylation of β,γ-unsaturated hydrazones using sulfur dioxide and N-fluorobenzenesulfonimide (NFSI) has been developed to produce pyrazoline-functionalized aliphatic sulfonyl fluorides. researchgate.netnih.gov This reaction proceeds through a radical cyclization/SO2 insertion/fluorination cascade process under mild conditions. researchgate.netnih.gov
| Reactants | Reagents | Product | Notes |
| β,γ-Unsaturated hydrazones | Sulfur dioxide, N-fluorobenzenesulfonimide (NFSI) | Pyrazoline-functionalized aliphatic sulfonyl fluorides | Operates via a radical cyclization/SO2 insertion/fluorination cascade. researchgate.netnih.gov |
Electrophilic Fluorination Approaches
Electrophilic fluorination is a common method for introducing fluorine into organic molecules. rsc.org In the context of pyrazole sulfonyl fluorides, this approach would typically involve the synthesis of a pyrazole-5-sulfinate or -sulfonate precursor, followed by electrophilic fluorination. Reagents like Selectfluor® are commonly used for the direct fluorination of pyrazole rings, often at the C4 position. rsc.orgsci-hub.seresearchgate.net However, achieving regioselective fluorination at the sulfur atom of a pre-installed sulfinate group to form a sulfonyl fluoride presents a synthetic challenge.
A study on the electrophilic ring fluorination of 3,5-disubstituted pyrazoles using Selectfluor® resulted in 4-fluorinated pyrazoles. rsc.org While this demonstrates the reactivity of the pyrazole ring towards electrophilic fluorinating agents, it also highlights the need for strategies that can direct the fluorination to the desired sulfonyl precursor. A palladium(IV) complex has been investigated for its ability to capture fluoride and subsequently transfer it to nucleophiles in an electrophilic manner, which could be a potential avenue for the synthesis of sulfonyl fluorides. nih.gov
Synthesis via Functional Group Transformations
An alternative to direct sulfonyl fluoride incorporation is the synthesis of pyrazoles bearing other sulfur-containing functional groups that can be subsequently converted to the desired sulfonyl fluoride.
Conversion from Sulfonamides: Mechanistic Investigations and Scope
The conversion of readily available sulfonamides to sulfonyl fluorides is a practical and widely used method. researchgate.net This transformation is often achieved by treatment with a suitable fluorinating agent. A practical method involves the use of a pyrylium (B1242799) salt (Pyry-BF4) and magnesium chloride to form a sulfonyl chloride intermediate in situ, which is then converted to the sulfonyl fluoride with potassium fluoride. researchgate.net This method is noted for its mild conditions and high chemoselectivity, making it suitable for late-stage functionalization of complex molecules. researchgate.net
The increased stability of sulfonyl fluorides compared to other sulfonyl halides makes them desirable synthetic targets, though this stability also implies reduced reactivity in subsequent reactions. acs.org Methods to activate sulfonyl fluorides for sulfonamide synthesis, for instance, using calcium triflimide, have been developed, highlighting the reversible nature of this functional group transformation under specific conditions. acs.org
| Starting Material | Reagents | Product | Key Features |
| Aryl and alkylsulfonamides | Pyry-BF4, MgCl2, KF | Aryl and alkylsulfonyl fluorides | Mild conditions, high chemoselectivity. researchgate.net |
| Densely functionalized sulfonamides | Pyry-BF4, MgCl2, KF | Densely functionalized sulfonyl fluorides | Suitable for late-stage functionalization. researchgate.net |
Fluorosulfonylation of Precursor Scaffolds
This strategy involves the introduction of a sulfonyl chloride group onto the pyrazole ring, followed by a halogen exchange reaction to yield the sulfonyl fluoride. The synthesis of pyrazole-4-sulfonyl chlorides has been achieved by reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid and thionyl chloride. nih.gov This sulfonyl chloride can then serve as a precursor for the corresponding sulfonyl fluoride.
The synthesis of pyrazole-based sulfonates has also been reported as a route to potential anti-HBV agents. rsc.org These sulfonates could potentially be converted to sulfonyl fluorides, although this specific transformation was not the focus of the study. The choice of solvent and reaction conditions can be critical in these transformations. nih.gov
Derivatization of Pyrazoles with Sulfonyl Fluoride Functionality
A key strategy for accessing pyrazole sulfonyl fluorides involves the derivatization of pre-existing pyrazole rings. One notable method is the conversion of pyrazolyl aliphatic sulfonyl fluorides into various sulfonyl derivatives. For instance, a synthesized pyrazolyl aliphatic sulfonyl fluoride can be successfully transformed into sulfonamides and sulfonates in good to excellent yields when coupled with nucleophiles like morpholine, phenol, and methanol (B129727) in the presence of a base. rsc.org This demonstrates the potential for diversification of the sulfonyl fluoride group at a late stage. rsc.org
Another approach involves the direct introduction of the sulfonyl fluoride moiety onto the pyrazole core. While specific examples for the direct sulfonylfluorination of pyrazoles are still emerging, related heterocycles offer insights. For example, the synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been achieved, including the introduction of a sulfonyl chloride group, which is a common precursor to sulfonyl fluorides. enamine.net Furthermore, methods for converting sulfonamides to sulfonyl fluorides under mild conditions have been developed, which could be applied to pyrazole-containing sulfonamides. researchgate.net
The reactivity of the sulfonyl fluoride group itself allows for further derivatization. Pyrazolyl sulfonyl fluorides can react with a variety of nucleophiles. For example, both nitrogen- and oxygen-based nucleophiles can be used to generate pyrazolyl sulfonamides and sulfonates, respectively. nih.gov Optimized conditions for these Sulfur(VI) Fluoride Exchange (SuFEx) reactions have been established, showcasing the utility of pyrazolyl sulfonyl fluorides as "SuFEx hubs" for rapid library generation. nih.gov
Annulation and Cycloaddition Reactions for Pyrazole-Sulfonyl Fluoride Scaffolds
Annulation and cycloaddition reactions represent powerful tools for the de novo construction of the pyrazole ring system bearing a sulfonyl fluoride group. These methods often provide high levels of regioselectivity and efficiency.
[3+2] Cycloaddition Strategies
The [3+2] cycloaddition reaction is a prominent method for synthesizing pyrazole-sulfonyl fluorides. A notable example involves the reaction of vinyl sulfonyl fluorides with ethyl diazoacetate. researchgate.netthieme-connect.combohrium.com This metal-free approach proceeds via a Michael addition followed by the elimination of sulfur dioxide gas to rapidly construct the pyrazole core in good to high yields. researchgate.netthieme-connect.combohrium.com The reaction is initiated by the attack of the carbanion from ethyl diazoacetate onto the electron-deficient β-carbon of the vinyl sulfonyl fluoride. bohrium.com
Another effective [3+2] cycloaddition strategy utilizes diazo compounds and bromoethenylsulfonyl fluoride (Br-ESF). nih.gov This catalyst-free reaction proceeds at ambient temperature, highlighting its mild nature. nih.gov The use of stabilized diazoacetamides and diazoacetates as 1,3-dipoles leads to the formation of sulfonyl fluoride-substituted pyrazoles. nih.gov This method is particularly attractive as it allows for the generation of NH-pyrazole sulfonyl fluorides, which can undergo subsequent derivatization. nih.gov The reaction of 1-pentafluorosulfanyl acetylene (B1199291) with diazomethane (B1218177) also gives rise to a substituted pyrazole, demonstrating the utility of this approach for introducing other sulfur-fluorine-containing groups. acs.org
The scope of dipolarophiles is not limited to vinyl sulfonyl fluorides. Difluoroacetohydrazonoyl bromides can undergo regioselective [3+2] cycloaddition reactions with various alkynes to produce difluoromethyl-substituted pyrazoles. researchgate.net Similarly, trifluoroacetonitrile (B1584977) imines, generated in situ from hydrazonoyl bromides, react with enones in a fully regio- and diastereoselective manner to yield trifluoromethylated pyrazolines, which can then be aromatized to pyrazoles. nih.gov
The following table summarizes the outcomes of a study on the triethylamine-catalyzed (3+2) cycloaddition of β-aryl vinyl sulfonyl fluorides with ethyl diazoacetate, leading to the formation of pyrazole cores. thieme-connect.com
| Entry | β-Aryl Vinyl Sulfonyl Fluoride | Product | Yield (%) |
| 1 | Phenyl | 3a | 75 |
| 2 | 4-Methylphenyl | 3b | 72 |
| 3 | 4-Methoxyphenyl | 3c | 78 |
| 4 | 4-Chlorophenyl | 3d | 81 |
| 5 | 4-Bromophenyl | 3e | 83 |
| 6 | 4-Nitrophenyl | 3f | 85 |
| 7 | 2-Chlorophenyl | 3g | 68 |
| 8 | 2,4-Dichlorophenyl | 3h | 70 |
| 9 | 2,4,6-Trimethylphenyl | 3i | 63 |
| 10 | Naphthyl | 3j | 71 |
| 11 | Alicyclic | 3k | 65 |
Cascade Reactions for Regioselective Synthesis
Cascade reactions offer an efficient and atom-economical approach to constructing complex molecules like pyrazole-sulfonyl fluorides in a single operation. A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) has been developed to produce highly functionalized pyrazolyl aliphatic sulfonyl fluorides in good to excellent yields (66–98%). rsc.orgrsc.org This transformation exhibits broad substrate compatibility and exclusive regioselectivity. rsc.org
The proposed mechanism for this cascade reaction begins with a 1,3-dipolar cycloaddition of the α-diazo compound with ESF to form a [3+2]-cycloaddition adduct. rsc.org This is followed by hydrolysis and subsequent transformation into a pyrazole derivative under basic conditions. rsc.org Finally, a regioselective conjugate addition of this pyrazole intermediate with a second molecule of ESF yields the desired pyrazolyl aliphatic sulfonyl fluoride. rsc.org
Modular and Late-Stage Functionalization Approaches
The ability to introduce the sulfonyl fluoride group or modify the pyrazole core at a late stage in a synthetic sequence is highly desirable for creating molecular diversity and for applications in drug discovery.
Modular and late-stage functionalization strategies are being developed to address this need. One such approach is the conversion of readily available sulfonamides into sulfonyl fluorides. researchgate.net This method utilizes a pyrylium salt and KF and is tolerant of a wide range of functional groups, making it suitable for the late-stage modification of complex molecules containing a pyrazole ring. researchgate.net For instance, the drug celecoxib (B62257), which features a pyrazole ring, was converted to its corresponding sulfonyl fluoride in excellent yield using this protocol. researchgate.net
Another strategy involves the direct C-H functionalization of pyrazoles. While direct C-H sulfonylfluorination is still a developing area, transition-metal-catalyzed C-H functionalization reactions of pyrazoles to form new C-C and C-heteroatom bonds are well-established. rsc.org These methods provide a direct route to functionalized pyrazoles without the need for pre-functionalized starting materials. rsc.org
Furthermore, the concept of "late-stage functionalization" has been demonstrated through the photocatalytic conversion of sulfonamides into sulfonyl radical intermediates. acs.org This allows for the formation of new C-S bonds and could potentially be applied to pyrazole sulfonamides to generate diverse sulfonyl fluoride derivatives. acs.org The development of tandem C–H fluorination and nucleophilic aromatic substitution (SNAr) reactions on nitrogen-containing heterocycles also provides a pathway for late-stage functionalization. acs.org This approach could be adapted for the synthesis of fluorinated pyrazoles that can then be converted to sulfonyl fluorides or undergo further derivatization.
Reactivity and Transformational Chemistry of 1h Pyrazole 5 Sulfonyl Fluoride
Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry
SuFEx chemistry, a set of near-perfect "click" reactions, has gained significant traction for its ability to rapidly and efficiently create diverse molecular architectures. nih.govnih.gov 1H-pyrazole-5-sulfonyl fluoride (B91410) serves as an excellent "SuFExable" hub, a molecule that can readily undergo SuFEx reactions. nih.gov
Nucleophilic Reactivity with Various Substrates
1H-pyrazole-5-sulfonyl fluoride exhibits broad reactivity with a variety of nucleophiles. nih.gov This includes reactions with both nitrogen- and oxygen-based nucleophiles to form the corresponding sulfonamides and sulfonates. nih.gov
Here's a table summarizing the reactivity with different nucleophiles:
| Nucleophile | Product | Yield (%) |
| Aryl alcohols | Pyrazolyl sulfonates | 77-92 |
| Benzylamine | Sulfonamide | >81 |
| Phenylamine | Sulfonamide | >81 |
| Morpholine | Sulfonamide | 74 |
Data compiled from a study on the SuFEx reactions of NH-pyrazoles. nih.gov
This broad substrate scope allows for the rapid generation of diverse compound libraries, which is highly valuable in fields like drug discovery and materials science. nih.gov
Conjugate Addition and Cycloaddition Pathways
The pyrazole (B372694) ring system itself can participate in various chemical transformations. One notable pathway is the 1,3-dipolar cycloaddition. For example, 1H-pyrazole-5-sulfonyl fluorides can be synthesized through a 1,3-dipolar cycloaddition of a stabilized diazo compound with bromoethenylsulfonyl fluoride (Br-ESF). nih.govdigitellinc.com This reaction proceeds under mild, catalyst-free conditions and demonstrates high regioselectivity. nih.gov
Furthermore, the vinyl group in precursors like ethenesulfonyl fluoride (ESF) can undergo conjugate addition reactions. rsc.org Nucleophiles such as secondary amines, carboxylates, and 1H-1,2,3-triazole can add to the double bond, leading to the formation of functionalized pyrazolyl aliphatic sulfonyl fluorides. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org While direct cross-coupling of the C-F bond in a sulfonyl fluoride is not the primary mode of reactivity, the pyrazole ring can be functionalized for such reactions. For instance, a tributylstannyl group can be introduced at the 5-position of a 4-fluoropyrazole, which then readily participates in palladium-catalyzed cross-coupling reactions with aryl iodides to yield 5-aryl-4-fluoropyrazoles. nih.gov
The development of efficient ligands and catalysts has significantly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates under mild conditions. nih.govlibretexts.org These methods have proven invaluable in the synthesis of complex molecules, including pharmaceuticals and materials. nih.govacs.org
Stability Profile under Diverse Reaction Conditions
A crucial aspect of any chemical building block is its stability. This compound and related sulfonyl fluorides exhibit remarkable stability under a variety of conditions, a key feature that underpins their utility in SuFEx chemistry. nih.govnih.gov The S-F bond is significantly more stable than the S-Cl bond in sulfonyl chlorides, making them less prone to hydrolysis and more compatible with a wider range of functional groups. nih.gov
However, the stability is not absolute and can be influenced by the reaction environment. For instance, the hydrolytic stability of sulfonyl fluorides can be affected by pH, with increased rates of hydrolysis observed under basic conditions. acs.org The identity of the buffer can also play a role in the stability profile. acs.org This tunable reactivity allows for controlled release of the reactive species when desired. The inherent stability of the sulfonyl fluoride group allows for its incorporation into molecules that can then be subjected to other chemical transformations without affecting the sulfonyl fluoride moiety, which can then be used for late-stage functionalization. nih.govnih.gov
Advanced Applications in Chemical Biology and Medicinal Chemistry Research
Covalent Inhibition Strategies
The sulfonyl fluoride (B91410) moiety is a key functional group that allows for the development of covalent inhibitors, which form a stable, permanent bond with their target protein. This strategy offers distinct advantages over reversible inhibition, including prolonged duration of action and high potency.
The sulfonyl fluoride group has been effectively utilized to rationally target specific amino acid residues within an enzyme's active site. A notable example is the targeting of tyrosine residues. nih.gov While many covalent inhibitors target cysteine, the sulfonyl fluoride warhead can be designed to react specifically with the hydroxyl group of tyrosine. acs.org This approach was successfully used to modify tyrosine residues in the active site of the mRNA-decapping scavenger enzyme DcpS. nih.gov Structure-based molecular design led to the creation of probes with a sulfonyl fluoride group that could covalently bind to these specific tyrosine residues. nih.gov This strategy of irreversibly binding to an enzyme provides a powerful tool for developing highly specific and potent inhibitors. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as novel pan-FGFR covalent inhibitors, with the representative compound 10h showing the ability to irreversibly bind to FGFR1. nih.gov
The specific reactivity of the sulfonyl fluoride group makes it an excellent component for activity-based probes (ABPs). These probes are used to study enzyme function and identify new drug targets. By incorporating a reporter tag, such as an alkyne, onto a sulfonyl fluoride-bearing molecule, researchers can effectively capture and identify target proteins from complex biological mixtures like a cell proteome. nih.gov An alkyne-tagged probe featuring the sulfonyl fluoride warhead was engineered for the DcpS enzyme, which enabled the efficient capture of the protein. nih.gov Such probes are invaluable for target validation and studying molecular pharmacology. Competition experiments using these probes can quantify the intracellular target occupancy of non-covalent inhibitors, as demonstrated with diaminoquinazoline DcpS inhibitors. nih.gov This confirms the utility of sulfonyl fluoride probes in validating drug-target engagement within a cellular context. nih.gov
Enzyme Modulators and Ligands
Derivatives of 1H-Pyrazole-5-sulfonyl fluoride have been extensively studied as modulators of various enzymes critical to disease pathways. The pyrazole (B372694) scaffold can be modified to achieve high selectivity and potency for specific enzyme targets.
Derivatives known as pyrazole-5-fluorosulfates have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov A series of these compounds (K1–K26) were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and BuChE. nih.gov The studies revealed that most of the synthesized pyrazole-5-fluorosulfates showed a preference for inhibiting BuChE over AChE. nih.gov
Molecular docking studies indicated that the fluorosulfate (B1228806) group enhances the binding affinity to human BuChE (hBuChE) through a π-sulphur interaction with the amino acid tryptophan 82 (Trp82) in the active site. nih.gov The structure-activity relationship (SAR) analysis showed that substituents at the 1-, 3-, and 4-positions of the pyrazole ring, along with the 5-fluorosulfate group, significantly influence the BuChE inhibitory activity. nih.gov Compound K3 emerged as a particularly potent and selective BuChE inhibitor. nih.gov
Inhibitory Activity of Select Pyrazole-5-fluorosulfate Derivatives
| Compound | BuChE IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity for BuChE |
|---|---|---|---|
| K3 | 0.79 | > 20 | High |
| K22 | 17.99 | 2.60 | Low (Selective for AChE) |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. Data sourced from nih.gov.
Pyrazoles related to curcumin (B1669340) have been investigated for their ability to inhibit nitric oxide synthase (NOS) isoenzymes. mdpi.com NOS enzymes (nNOS, eNOS, and iNOS) are responsible for producing nitric oxide, a key signaling molecule. mdpi.com A study of new curcuminoid pyrazoles explored their effects on the three NOS isoforms. The research established a clear link between the presence of fluorine atoms on the aryl group of the pyrazole derivatives and their inhibitory potency. mdpi.com
The findings indicated that fluorinated pyrazoles were significantly more potent inhibitors of NOS isoforms compared to their non-fluorinated counterparts. mdpi.com Specifically, compound 13 , (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole, was identified as the most effective inhibitor of iNOS, while also demonstrating greater selectivity for iNOS over nNOS and eNOS. mdpi.com
Inhibitory Potency of Fluorinated Pyrazoles on NOS Isoforms
| Compound | Target Isoform | Key Finding |
|---|---|---|
| 12 | nNOS and iNOS | Potent inhibitor of both, but not selective. |
| 13 | iNOS | The most potent and selective iNOS inhibitor in the series. |
The table highlights the most active compounds from the study. Data sourced from mdpi.com.
The rise of antibiotic resistance has spurred research into new bacterial targets. luc.edu One such target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an essential enzyme in the lysine (B10760008) biosynthesis pathway of many bacteria that is absent in mammals. luc.edu Pyrazole-based compounds have been developed as inhibitors of DapE. luc.eduluc.edu
Research into a series of pyrazole thioether analogs identified several potent inhibitors of DapE from Haemophilus influenzae (HiDapE). nih.govnih.gov The inhibitory activities were determined using a ninhydrin-based assay. luc.edu The most potent compounds from this research were 7d and (R)-7q . luc.edu Further kinetic studies confirmed that these pyrazole inhibitors act competitively. luc.edunih.gov
Inhibitory Potency of Pyrazole Analogs Against DapE
| Compound | IC₅₀ (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| 7d | 17.9 ± 8.0 | 17.1 | Not specified |
| (R)-7q | 18.8 | 17.3 ± 2.8 | Competitive |
IC₅₀ represents the concentration for 50% inhibition. Ki is the inhibition constant. Data sourced from luc.eduluc.edunih.gov.
Kinase and Cyclooxygenase Inhibition
The sulfonyl fluoride group is recognized as a "privileged warhead" in chemical biology, capable of forming covalent bonds with specific amino acid residues in protein targets. nih.gov This property, combined with the versatile pyrazole scaffold, has led to the development of potent and selective inhibitors of kinases and cyclooxygenases.
Protein kinases, a large family of enzymes that regulate numerous cellular processes, are major targets for drug development, especially in oncology. ucsf.edu Pyrazole-based kinase inhibitors have shown significant promise. nih.gov The sulfonyl fluoride moiety can be strategically positioned on the pyrazole ring to covalently label a conserved lysine residue within the ATP-binding site of a broad range of kinases. ucsf.edu This covalent modification allows for the effective and often irreversible inhibition of kinase activity. ucsf.edu For instance, sulfonyl fluoride probes derived from a pyrimidine (B1678525) 2-aminopyrazole kinase-recognition scaffold have been designed to covalently modify kinases with high efficiency in live cells. ucsf.edu
Cyclooxygenase (COX) enzymes are key to the production of prostaglandins, which are involved in inflammation, pain, and fever. nih.gov The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The pyrazole structure is a core feature of the well-known selective COX-2 inhibitor, celecoxib (B62257). sci-hub.se The development of novel pyrazole-based compounds continues to be an active area of research for achieving potent and selective COX inhibition. nih.gov
Development of Bioactive Pyrazole Scaffolds
The unique properties of this compound and its fluorinated analogues make them valuable building blocks for creating novel bioactive molecules for both pharmaceutical and agricultural applications.
Fluorinated Pyrazoles in Drug Discovery and Agrochemicals
The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and other physicochemical properties. sci-hub.senih.gov This has made fluorinated pyrazoles highly sought after in both drug discovery and the development of agrochemicals. nih.govacs.org In medicinal chemistry, the success of the trifluoromethyl-substituted pyrazole drug celecoxib spurred further interest in this class of compounds. sci-hub.se The strategic placement of fluorine atoms on the pyrazole ring can fine-tune the biological activity of the resulting molecules. sci-hub.se
In the agrochemical sector, several fungicides with mono-, di-, or trifluoromethyl-substituted pyrazole fragments have been successfully commercialized. sci-hub.se These compounds often act as succinate (B1194679) dehydrogenase inhibitors. nih.gov The development of new synthetic methods for producing fluorinated pyrazoles is an ongoing area of research to meet the demand from both industry and academia. sci-hub.seacs.org
| Marketed Fluorinated Pyrazole-Containing Drugs |
| Celecoxib |
| Deracoxib |
| Mavacoxib |
| Acrizanib |
Role as Key Building Blocks for Complex Molecular Architectures
The reactivity of the sulfonyl fluoride group and the versatility of the pyrazole ring make this compound a key intermediate for the synthesis of more complex molecules. chemscene.com The pyrazole core can be readily modified at various positions, allowing for the creation of diverse chemical libraries for screening against biological targets. The sulfonyl fluoride moiety provides a reactive handle for conjugation or for forming covalent bonds with target proteins. This dual functionality makes it an attractive starting material for constructing intricate molecular architectures with tailored biological activities. sci-hub.se
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Activity and Reactivity
The biological activity of 1H-pyrazole-5-sulfonyl fluoride (B91410) derivatives is significantly influenced by the nature and position of substituents on the pyrazole (B372694) ring. Research has shown that modifications at the 1-, 3-, and 4-positions of the pyrazole ring, as well as the presence of the 5-fluorosulfate group, can dramatically affect the compound's inhibitory activity against enzymes like butyrylcholinesterase (BuChE), a target in Alzheimer's disease treatment. nih.gov
For instance, a series of pyrazole-5-fluorosulfate derivatives demonstrated selective BuChE inhibitory activity, with the exception of a few inactive compounds. nih.gov The 5-fluorosulfate group itself was found to be crucial for selective BuChE inhibition when compared to the parent pyrazole. nih.gov Molecular docking studies suggest that the fluorosulfate (B1228806) group enhances binding affinity to human BuChE through a π-sulfur interaction with the amino acid tryptophan 82. nih.gov
The following table summarizes the BuChE inhibitory activity of selected pyrazole-5-fluorosulfate derivatives, highlighting the impact of different substituents.
Table 1: Inhibitory Activities of Selected Pyrazole-5-fluorosulfate Derivatives against BuChE
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | BuChE IC50 (µM) |
|---|---|---|---|---|
| K3 | Phenyl | Methyl | H | 0.79 |
| K19 | - | - | - | No inhibitory activity |
Data sourced from a study on fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors. nih.gov
Furthermore, the reactivity of the sulfonyl fluoride group can be harnessed for "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This allows for the late-stage diversification of the pyrazole scaffold with various nucleophiles, creating sulfonamides and sulfonates under mild conditions. nih.gov The ability to form these derivatives opens up possibilities for creating libraries of compounds with diverse biological activities. researchgate.netmdpi.com
Studies on other pyrazole derivatives have also highlighted the importance of substituents in determining their biological effects, such as anti-inflammatory, antioxidant, and antimicrobial activities. mdpi.comnih.govnih.govresearchgate.net For example, the introduction of specific moieties can lead to potent and selective COX-2 inhibition or significant antibacterial properties. nih.govresearchgate.net While not directly focused on 1H-pyrazole-5-sulfonyl fluoride, these findings underscore the general principle that substituents play a critical role in the pharmacological profile of pyrazole-based compounds.
Conformational Analysis and Tautomeric Considerations
The three-dimensional structure and potential tautomeric forms of this compound and its derivatives are crucial for understanding their interaction with biological targets. Conformational analysis of related α-fluoro sulfur motifs has revealed the importance of hyperconjugative interactions in dictating the preferred molecular shape. nih.govresearchgate.net These stereoelectronic effects, such as the gauche effect, can influence the orientation of the fluorine atom relative to the rest of the molecule, which in turn can impact binding to a receptor. nih.gov
For α-fluoro sulfides, sulfoxides, and sulfones, a combination of crystallographic and computational analyses has shown that donor-acceptor interactions play a significant role in conformational control. nih.govresearchgate.net While specific conformational studies on this compound are not extensively detailed in the provided results, the principles derived from analogous structures are highly relevant.
Influence of Fluorine Atoms on Molecular Properties and Bioactivity
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties, and this compound is a prime example of this. scispace.comresearchgate.net The high electronegativity of fluorine can significantly alter the electronic properties of the pyrazole ring, influencing its pKa, lipophilicity, and metabolic stability. scispace.com
The fluorine atom in the sulfonyl fluoride group is critical for the specific reactivity of this moiety. The S-F bond is relatively stable but can be activated for nucleophilic substitution under specific conditions, as seen in SuFEx chemistry. nih.gov This latent reactivity is a key feature for its use as a chemical probe and in drug discovery. nih.gov
Furthermore, the presence of fluorine can lead to enhanced biological activity. researchgate.net Fluorinated pyrazoles have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. nih.gov In the context of BuChE inhibition, the fluorosulfate group of pyrazole-5-fluorosulfates was found to be a key contributor to their selective activity. nih.gov The introduction of fluorine can also impact the binding mode of a molecule to its target, potentially leading to stronger interactions and increased potency. nih.gov
The strategic placement of fluorine can also influence the conformational preferences of a molecule, as discussed in the previous section, which is another way it can impact bioactivity. nih.gov The unique properties of fluorine make it a valuable tool for fine-tuning the pharmacological profile of pyrazole-based compounds. scispace.comresearchgate.net
Computational Chemistry and Theoretical Investigations
Molecular Docking and Ligand-Enzyme Interaction Studies
Molecular docking simulations are pivotal in understanding the potential binding modes and affinities of ligands within the active sites of biological targets. While specific docking studies on the parent 1H-Pyrazole-5-sulfonyl fluoride (B91410) are not extensively detailed in the literature, numerous studies on pyrazole (B372694) derivatives bearing sulfonamide and other functionalities provide significant insights into their interaction patterns with various enzymes.
These studies reveal that the pyrazole scaffold is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, in studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, the sulfonamide moiety is often observed to coordinate with the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity. nih.gov The pyrazole ring itself can form hydrogen bonds through its N-H group and participate in hydrophobic interactions with non-polar residues. nih.govnih.gov
In the context of epidermal growth factor receptor (EGFR) inhibitors, docking studies of 1H-pyrazole derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in achieving potent inhibition. nih.gov The specific substitution pattern on the pyrazole ring dictates the molecule's ability to fit within the ATP-binding pocket and interact with key residues. nih.govuni.lu For example, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while appended aromatic groups can engage in pi-pi stacking with phenylalanine residues.
Similarly, in the design of novel anticancer agents targeting human dihydrofolate reductase (DHFR), docking studies of isoxazole (B147169) incorporated pyrazole carbothiamides have shown that these molecules can establish multiple hydrogen bonds within the active site. mdpi.com These interactions are crucial for the high binding affinity and inhibitory potential of these compounds. mdpi.com
The insights gained from these docking studies on related pyrazole derivatives are invaluable for predicting the potential interactions of 1H-Pyrazole-5-sulfonyl fluoride with various enzymatic targets. The sulfonyl fluoride group, with its strong electron-withdrawing nature and potential to act as a hydrogen bond acceptor, would likely play a significant role in the binding affinity and selectivity of the molecule.
Quantum Chemical Calculations on Reaction Mechanisms (e.g., SuFEx)
Quantum chemical calculations have been instrumental in understanding the intricacies of reaction mechanisms, particularly for novel and powerful reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The formation of pyrazole sulfonyl fluorides through cycloaddition reactions has been a subject of such theoretical investigations.
One study focused on the 1,3-dipolar cycloaddition of diazo compounds with bromoethenylsulfonyl fluoride to yield sulfonyl fluoride-substituted pyrazoles. researchgate.net To comprehend the reactivity differences between diazo compounds and azides in this reaction, quantum chemical calculations were employed to optimize the starting materials and transition states, as well as to examine the frontier molecular orbital (FMO) energies. The calculations revealed that the higher-energy Highest Occupied Molecular Orbital (HOMO) of the diazo compound, relative to the corresponding azide, facilitates a normal-demand 1,3-dipolar cycloaddition. researchgate.net This favorable FMO overlap with the dipolarophile results in a lower free energy of activation, explaining the enhanced reactivity of diazo compounds under mild conditions. researchgate.net
These computational analyses demonstrated that the dipole-dipolarophile pair is well-matched, enabling stereoelectronic stabilization of the transition state. researchgate.net The insights from these quantum chemical calculations are crucial for optimizing reaction conditions and expanding the scope of SuFEx chemistry for the synthesis of diverse and functionalized pyrazole sulfonyl fluorides.
| Computational Method | Key Finding | Implication |
| Frontier Molecular Orbital (FMO) Analysis | Higher HOMO energy of diazo compounds compared to azides. researchgate.net | Facilitates normal-demand 1,3-dipolar cycloaddition with bromoethenylsulfonyl fluoride. researchgate.net |
| Transition State Optimization | Lower free energy of activation for the reaction with diazo compounds. researchgate.net | Explains the increased reactivity and mild reaction conditions. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This approach is widely used to predict the activity of new compounds and to guide the design of more potent molecules. Several QSAR studies have been conducted on pyrazole derivatives, providing valuable models for predicting their therapeutic potential.
For instance, QSAR models have been developed for a series of pyrazolo[4,3-e] researchgate.nettriazines bearing a benzenesulfonamide (B165840) moiety to predict their inhibitory potency against human carbonic anhydrase isoforms IX and XII, which are associated with tumors. These models, built using the Best Multi-Linear Regression (BMLR) algorithm, revealed that quantum-chemical descriptors are critical for describing the compounds' activities. The predictive accuracy of these models was validated according to OECD guidelines.
In another study, 2D and 3D-QSAR models were developed for 1H-pyrazole derivatives as EGFR inhibitors. nih.gov The 2D-QSAR model demonstrated excellent statistical parameters, satisfying the universal benchmarks for a reliable model. nih.gov The 3D-QSAR modeling, based on comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), also exhibited excellent predictive capacity. nih.gov These models provide a framework for the in-silico discovery of more potent and safer EGFR inhibitors. nih.gov
Furthermore, QSAR studies on pyrazolone (B3327878) derivatives have been conducted to correlate their antimicrobial activities with molecular descriptors derived from their chemical structures. These studies aid in the design of new antimicrobial agents with enhanced potency against resistant microorganisms. A 5D-QSAR study of 1H-pyrazole derivatives as EGFR inhibitors has also been reported, which considers an ensemble of different induced-fit models and can be instrumental in the design of new inhibitors.
| QSAR Model Type | Target | Key Descriptors/Findings |
| 2D-QSAR | Antimicrobial Activity | Correlation of molecular descriptors with activity against various microbes. |
| 3D-QSAR (CoMFA/CoMSIA) | EGFR Inhibition | Identification of key structural features for inhibitory activity. nih.gov |
| Multi-Linear Regression (MLR) | Carbonic Anhydrase Inhibition | Importance of quantum-chemical descriptors for activity. |
| 5D-QSAR | EGFR Inhibition | Utilizes induced-fit models to explore binding. |
Prediction of Electronic and Steric Effects
The electronic and steric properties of the this compound moiety are crucial in determining its reactivity and interaction with biological targets. The sulfonyl fluoride group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the pyrazole ring. This electron-withdrawing nature can enhance the acidity of the N-H proton and affect the nucleophilicity and electrophilicity of the ring atoms.
In the context of ligand-enzyme binding, the steric bulk of the pyrazole-5-sulfonyl fluoride group is a critical factor. The geometry of the sulfonyl fluoride group, along with the substitution pattern on the pyrazole ring, will dictate how the molecule fits into a binding pocket. Steric clashes can prevent optimal binding, while a complementary shape can enhance affinity. Computational tools like steric maps can be employed to visualize and quantify the steric hindrance around the molecule, aiding in the design of derivatives with improved binding properties.
The interplay of these electronic and steric effects is fundamental to the chemical reactivity and biological activity of this compound and its derivatives. Understanding these properties through computational methods is essential for their rational design and application in various scientific fields.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1H-Pyrazole-5-sulfonyl fluoride (B91410) in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F, and ¹⁵N), a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of a pyrazole (B372694) derivative provides key information about the protons on the heterocyclic ring. For the unsubstituted 1H-pyrazole, the ¹H NMR spectrum typically shows two signals corresponding to the protons at different positions on the ring. conicet.gov.ar In a study of pyrazole in a nematic phase, the chemical shifts were referenced to the residual DMSO peak at 2.50 ppm. conicet.gov.ar The presence of a sulfonyl fluoride group at the 5-position is expected to significantly influence the chemical shifts of the pyrazole ring protons due to its strong electron-withdrawing nature. Theoretical and experimental studies on substituted pyrazoles have shown that electron-withdrawing groups, such as a sulfonyl group, can cause a downfield shift of the ring protons. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the nature and position of substituents. Spectroscopic data for various pyrazole derivatives have been extensively reported, aiding in the assignment of carbon signals. nanobioletters.com
¹⁹F NMR Spectroscopy: The presence of a fluorine atom in the sulfonyl fluoride group makes ¹⁹F NMR a crucial technique for the characterization of 1H-Pyrazole-5-sulfonyl fluoride. The chemical shift of the fluorine atom provides direct evidence for the presence of the -SO₂F group. The coupling between the fluorine and the sulfur-33 isotope is not typically observed due to the low natural abundance and quadrupolar nature of ³³S. However, coupling to any nearby protons might be observable.
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms are distinct and are influenced by tautomerism and substituent effects. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can provide valuable structural information.
A summary of expected NMR data based on related compounds is presented below:
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | 7.0 - 8.5 | Doublet, Doublet, Broad Singlet (NH) | J(H,H) ≈ 2-3 |
| ¹³C | 110 - 150 | - | - |
| ¹⁹F | Specific to -SO₂F group | Singlet or Multiplet | - |
| ¹⁵N | Specific to pyrazole nitrogens | - | - |
X-ray Crystallography for Solid-State Structure and Tautomer Confirmation
Crucially, X-ray crystallography can confirm the dominant tautomeric form present in the crystal lattice. Pyrazoles can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. While solution-state NMR may show an averaged signal due to rapid tautomerization, X-ray crystallography captures a static picture of the molecule in the solid state. conicet.gov.ar
Studies on related 4-halogenated-1H-pyrazoles have revealed different packing motifs, from trimeric units to catemeric structures, depending on the halogen substituent. mdpi.com The crystal structure of a pyrazole derivative would also reveal details about intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and the sulfonyl fluoride group, which govern the crystal packing.
Although a specific crystal structure for this compound is not publicly available, data from analogous structures provide insight into the expected molecular geometry. For instance, the crystal structure of other pyrazole derivatives has been determined, showing the planarity of the pyrazole ring and the geometry of various substituents. researchgate.netnih.gov
A hypothetical table of crystallographic data is presented below:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 15 |
| c (Å) | 10 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z | 4 |
Mass Spectrometry for Molecular Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula (C₃H₃FN₂O₂S) by providing the mass-to-charge ratio (m/z) of the molecular ion.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, further confirming its elemental composition. Predicted mass spectrometry data for this compound is available in public databases. uni.lu
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of pyrazole rings typically involves the loss of small molecules like HCN and N₂. researchgate.net The presence of the sulfonyl fluoride group would lead to characteristic fragmentation pathways, such as the loss of SO₂F or related fragments. This information is instrumental in confirming the structure of the molecule and can be used to monitor its presence and transformation in chemical reactions.
Below is a table of predicted mass spectrometry data for common adducts of this compound. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 150.99721 |
| [M+Na]⁺ | 172.97915 |
| [M-H]⁻ | 148.98265 |
| [M]⁺ | 149.98938 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 1H-Pyrazole-5-sulfonyl fluoride, and what safety protocols must be followed?
- Methodology : The synthesis typically involves sulfonylation of pyrazole derivatives using sulfuryl fluoride (SO₂F₂) or fluorinating agents like DAST (diethylaminosulfur trifluoride). A detailed procedure for analogous sulfonyl fluorides emphasizes conducting hazard assessments before synthesis, including evaluating risks associated with volatile reagents and exothermic reactions . Stability studies indicate the product can be stored on the benchtop under air for weeks without decomposition, but inert-atmosphere handling is recommended during synthesis .
Q. How does the sulfonyl fluoride group enhance reactivity compared to sulfonamide or sulfonyl chloride derivatives in nucleophilic substitution reactions?
- Methodology : The sulfonyl fluoride group acts as a "click chemistry" handle due to its selective reactivity with nucleophiles (e.g., thiols, amines) under mild conditions. Comparative studies with sulfonamides show sulfonyl fluorides exhibit faster reaction kinetics and higher stability against hydrolysis, making them preferable for bioconjugation and covalent inhibitor design .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
- Methodology : Use ¹⁹F NMR to confirm fluorination (distinct chemical shifts between -50 to -70 ppm for sulfonyl fluorides). X-ray crystallography (e.g., ORTEP-III with GUI) resolves structural details like bond angles and fluorine positioning . LC-MS or HPLC validates purity, while FT-IR identifies characteristic S=O and S-F stretching vibrations (~1350 cm⁻¹ and ~800 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing sulfonyl fluoride groups into pyrazole scaffolds under catalytic vs. stoichiometric regimes?
- Methodology : Evaluate catalysts like Cu(I) or Pd(II) for regioselective fluorosulfonylation. For example, CuCl₂-mediated reactions may improve yields in polar aprotic solvents (DMF, acetonitrile) at 60–80°C. Compare stoichiometric fluorinating agents (e.g., XtalFluor-E) for scalability and byproduct minimization .
Q. What mechanistic insights explain contradictions in reported catalytic efficiency for fluorosulfonylation of pyrazole derivatives?
- Methodology : Discrepancies often arise from solvent polarity and ligand effects. Computational studies (DFT) can model transition states to identify steric/electronic barriers. For example, bulky substituents on pyrazole may hinder catalyst accessibility, while electron-withdrawing groups stabilize intermediates .
Q. How should researchers address conflicting data on the hydrolytic stability of this compound in aqueous vs. non-aqueous media?
- Methodology : Conduct pH-dependent stability assays using ¹⁹F NMR to monitor degradation. Buffered solutions (pH 7.4) at 37°C simulate physiological conditions, while anhydrous DMSO or THF mimics non-aqueous reaction environments. Compare half-lives to identify optimal storage and application conditions .
Q. What strategies mitigate decomposition during scale-up of pyrazole-sulfonyl fluoride synthesis?
- Methodology : Use flow chemistry to control exothermicity and improve heat dissipation. Inline IR spectroscopy monitors reaction progress, while scavenger resins (e.g., polymer-bound amines) remove excess fluorinating agents post-reaction .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies in biological activity data for sulfonyl fluoride derivatives across different assays?
- Methodology : Perform meta-analysis of IC₅₀ values, accounting for assay variables (e.g., buffer composition, enzyme isoforms). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to validate target engagement. Cross-reference with crystallographic data to confirm binding modes .
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in pyrazole-sulfonyl fluoride libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
